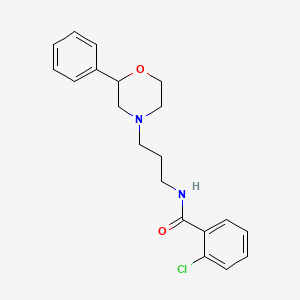

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide

Description

2-Chloro-N-(3-(2-phenylmorpholino)propyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring, a propyl linker, and a 2-phenylmorpholine moiety. Its chloro substituent may enhance electrophilic reactivity, while the phenylmorpholino group could influence target binding in biological systems or serve as a directing group in catalysis.

Properties

IUPAC Name |

2-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O2/c21-18-10-5-4-9-17(18)20(24)22-11-6-12-23-13-14-25-19(15-23)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRUUPDSAZWJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Morpholino Group: The morpholino group can be introduced by reacting the intermediate with morpholine in the presence of a suitable base.

Final Coupling: The final step involves coupling the morpholino intermediate with a phenylpropylamine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development

- This compound serves as a lead structure in the development of new pharmaceuticals. Its unique chemical properties allow for modifications that can enhance efficacy against specific biological targets, particularly in the treatment of diseases such as cancer and inflammation.

Mechanism of Action

- The compound interacts with specific molecular targets, which may include enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic potential.

Organic Synthesis

Intermediate in Synthesis

- 2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide can be utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it valuable in synthetic organic chemistry.

Biological Studies

Anti-inflammatory and Anticancer Properties

- Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer effects. Research is ongoing to elucidate its biological activity and potential therapeutic applications .

In Vitro Activity

- In vitro studies have shown that derivatives of similar compounds exhibit significant antibacterial activity against various strains, indicating a potential for further exploration of this compound in antimicrobial research .

Industrial Applications

Material Development

- The compound may find applications in developing new materials or as a catalyst in chemical reactions. Its stability and reactivity profile can be advantageous in industrial processes.

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Step | Description |

|---|---|

| Formation of Benzamide | Reaction of 2-chlorobenzoyl chloride with amine under basic conditions |

| Introduction of Morpholino Group | Coupling with morpholine under basic conditions |

| Final Coupling | Coupling with phenylpropylamine derivative |

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of derivatives similar to this compound. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting that modifications to the core structure could enhance antibacterial efficacy .

Case Study 2: In Vitro Anticancer Screening

Research conducted on related benzamide derivatives demonstrated promising anticancer activity against various cancer cell lines. This highlights the potential for this compound to be explored further for its anticancer properties .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s phenylmorpholino group distinguishes it from CTP (triethoxysilyl) and pyrazole-containing analogs. Morpholino derivatives are often used to enhance aqueous solubility and metabolic stability in drug candidates. Fluorinated analogs (e.g., compound in ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability and resistance to oxidative metabolism.

Chirality and Stereochemical Effects: The chiral center in the PDB-listed compound highlights the importance of stereochemistry in biological interactions.

Pyrazole-containing analogs leverage heterocyclic motifs for enhanced binding to enzymes or receptors (e.g., kinase inhibitors).

Pharmacokinetic and Physicochemical Properties

- Solubility: Morpholino groups generally improve water solubility compared to purely aromatic or aliphatic substituents. However, fluorinated analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity.

- Metabolic Stability: Fluorine atoms (as in ) reduce metabolic degradation, whereas the target compound’s chloro and morpholino groups may offer moderate stability.

- Bioactivity: Pyrazole and trifluoromethyl groups () are associated with enhanced target affinity in agrochemicals and pharmaceuticals. The target’s phenylmorpholino group could similarly modulate receptor interactions.

Biological Activity

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloro group attached to a benzamide moiety, linked through a propyl chain to a morpholine derivative. This structural arrangement is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of various molecular targets, including receptors and enzymes. The specific pathways involved in its action can vary based on the biological context in which it is studied.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The compound was found to induce apoptosis and disrupt the cell cycle, particularly affecting the S phase, which suggests a mechanism involving cell cycle arrest .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Induces apoptosis |

| A549 | 200 | Cell cycle arrest |

| HeLa | 150 | Inhibits proliferation |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in conditions characterized by inflammation.

Study 1: Anticancer Efficacy

In a detailed study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 cells. The study reported that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 225 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of the compound. It was found to interact with specific signaling pathways involved in cell survival and apoptosis, particularly through modulation of the PI3K/Akt pathway. This interaction leads to enhanced apoptosis in cancer cells, providing a rationale for its use as a therapeutic agent .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. Its ability to target multiple pathways makes it a candidate for treating various diseases, including cancer and inflammatory disorders. Additionally, it serves as an intermediate in the synthesis of more complex pharmacologically active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.